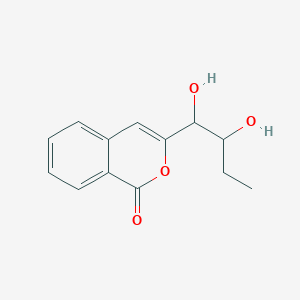
1,2,3,4-Tetrahydro-N-(2-(diethylamino)ethyl)-3-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE: is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE typically involves multiple steps. One common method includes the reductive amination of 1,2,3,4-tetrahydroisoquinoline with N-(2-diethylaminoethyl)formamide under hydrogenation conditions. The reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in an organic solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) to form amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C, LiAlH₄.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the development of biochemical assays to understand enzyme interactions .
Medicine: In medicinal chemistry, N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is explored for its potential therapeutic effects. It is investigated for its role in modulating neurotransmitter systems and its potential as an analgesic or anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including analgesia and anti-inflammatory responses .
Molecular Targets and Pathways:
Receptors: It primarily targets G-protein coupled receptors (GPCRs) and ion channels.
Pathways: The compound influences pathways related to pain perception, inflammation, and neurotransmission.
Comparison with Similar Compounds
N-(2-DIETHYLAMINOETHYL)-OLEAMIDE: This compound shares a similar diethylaminoethyl group but differs in its core structure, leading to different biological activities.
Acecainide: Another compound with a diethylaminoethyl group, used as an anti-arrhythmic agent.
Bromopride: A dopamine antagonist with a similar diethylaminoethyl moiety, used as an antiemetic.
Uniqueness: N-[2-(DIETHYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is unique due to its tetrahydroisoquinoline core, which imparts distinct pharmacological properties. Its ability to modulate multiple receptor systems makes it a versatile compound in both research and therapeutic applications .
Properties
CAS No. |
32421-50-4 |
|---|---|
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C16H25N3O/c1-3-19(4-2)10-9-17-16(20)15-11-13-7-5-6-8-14(13)12-18-15/h5-8,15,18H,3-4,9-12H2,1-2H3,(H,17,20) |
InChI Key |
SEUIDLPNRJJFBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


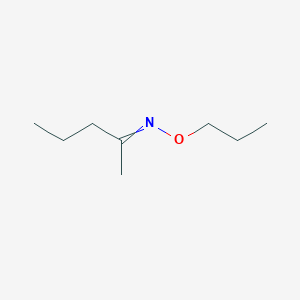
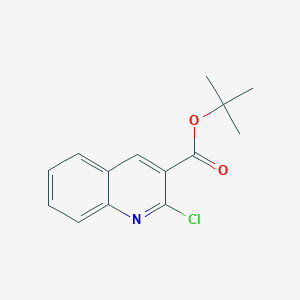

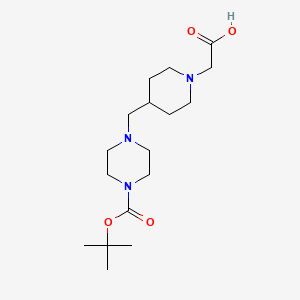
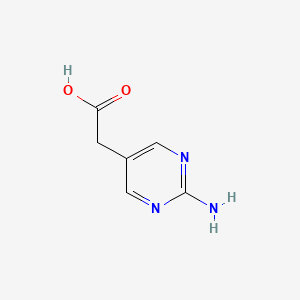
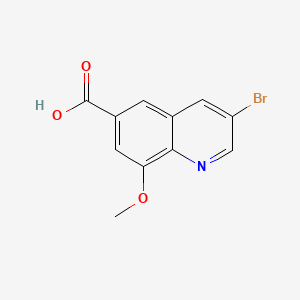
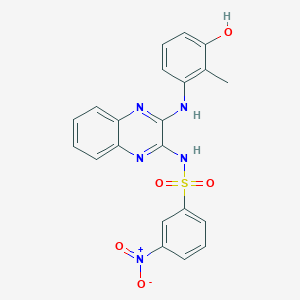
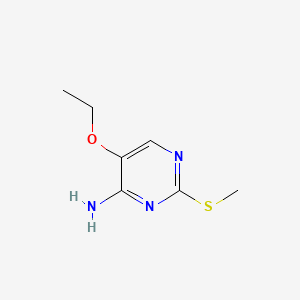
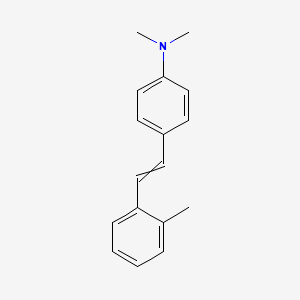

![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(4-Bromophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B13932667.png)

